molecular formula C10H11BrO B1257880 1-(3-Bromo-4-methylphenyl)acetone CAS No. 930794-10-8

1-(3-Bromo-4-methylphenyl)acetone

Cat. No. B1257880
M. Wt: 227.1 g/mol
InChI Key: ZQRXFXATQQPGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-4-methylphenyl)acetone is an organic synthetic intermediate and a pharmaceutical intermediate . It is used in the laboratory research and development process and in the chemical and pharmaceutical synthesis process . These derivatives are potent inhibitors of topoisomerase II (Topo II) and topoisomerase I (Topo I) and are also potent antitumor agents . It is also used as a reagent in the synthesis of BAF312, Siponimod which has been tested in the treatment of patients suffering from relapsing-remitting multiple sclerosis .


Synthesis Analysis

The synthesis of 1-(3-Bromo-4-methylphenyl)acetone could involve reactions at the benzylic position, which are very important for synthesis problems . A mixture of powdered salt and potassium hydroxide could be thoroughly stirred, and a few drops of methanol could be added .


Molecular Structure Analysis

The molecular formula of 1-(3-Bromo-4-methylphenyl)acetone is C9H9BrO . The InChI Key is PDJLFESXPVLVMR-UHFFFAOYSA-N . The SMILES representation is CC1=C(C=C(C=C1)C(=O)C)Br .


Chemical Reactions Analysis

The bromination of acetophenone derivatives is a significant topic in the field of organic chemistry . The reaction takes place in a single step, and bond-forming and bond-breaking occur simultaneously .


Physical And Chemical Properties Analysis

1-(3-Bromo-4-methylphenyl)acetone has a molecular weight of 213.07 . In its pure form, it appears as a translucent whitish crystal or white powder . The compound demonstrates solubility in water and other polar solvents .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye .

properties

IUPAC Name

1-(3-bromo-4-methylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7-3-4-9(5-8(2)12)6-10(7)11/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRXFXATQQPGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-4-methylphenyl)propan-2-one

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